

An In-depth Technical Guide on (4-Methoxybenzyl)(triphenyl)phosphonium bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methoxybenzyl)(triphenyl)phosphonium bromide

Cat. No.: B169224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **(4-Methoxybenzyl)(triphenyl)phosphonium bromide**, a key reagent in organic synthesis, particularly in the construction of complex molecules.

Core Chemical Properties

(4-Methoxybenzyl)(triphenyl)phosphonium bromide is a quaternary phosphonium salt that serves as a precursor to a phosphorus ylide for use in the Wittig reaction. Its physical and chemical characteristics are summarized below.

Property	Value	Reference
CAS Number	1530-38-7	[1]
Molecular Formula	C ₂₆ H ₂₄ BrOP	
Molecular Weight	463.35 g/mol	
Appearance	White to off-white solid	
Melting Point	226-228 °C	
Solubility	Soluble in polar organic solvents such as chloroform, dichloromethane, acetone, ethanol, and methanol. Almost insoluble in diethyl ether and petroleum ether.	

Synthesis

A common method for the synthesis of **(4-Methoxybenzyl)(triphenyl)phosphonium bromide** involves the reaction of triphenylphosphine with 4-methoxybenzyl bromide. An efficient microwave-assisted synthesis has been reported, providing the product in high yield.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

- Triphenylphosphine
- 4-Methoxybenzyl bromide
- Tetrahydrofuran (THF)

Procedure:

- A mixture of triphenylphosphine (1 equivalent) and 4-methoxybenzyl bromide (1 equivalent) is prepared in THF in a carbon-coated quartz ampoule.

- The mixture is heated under microwave irradiation at 60 °C with 800 Watts and 1 bar pressure for 30 minutes.
- After cooling, the ampoule is opened in a fume hood, and the resulting precipitate is collected by filtration.
- The crude product can be further purified by recrystallization.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in **(4-Methoxybenzyl)(triphenyl)phosphonium bromide**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	J (Hz)
3.69	s	3H	-OCH ₃	
5.25	d	2H	-CH ₂ -	J _{HP} = 14
6.62	d	2H	Aromatic CH	J = 9
6.98	t	2H	Aromatic CH	J = 9
7.6-7.8	m	15H	Aromatic CH (Triphenylphosphine)	

Note: The spectrum was recorded in CDCl₃ at 500 MHz.

Chemical Reactivity and Applications

The primary application of **(4-Methoxybenzyl)(triphenyl)phosphonium bromide** is in the Wittig reaction, a versatile method for the synthesis of alkenes from aldehydes and ketones. The phosphonium salt is first deprotonated with a strong base to form the corresponding phosphorus ylide, which then reacts with a carbonyl compound.

The Wittig Reaction: A General Overview

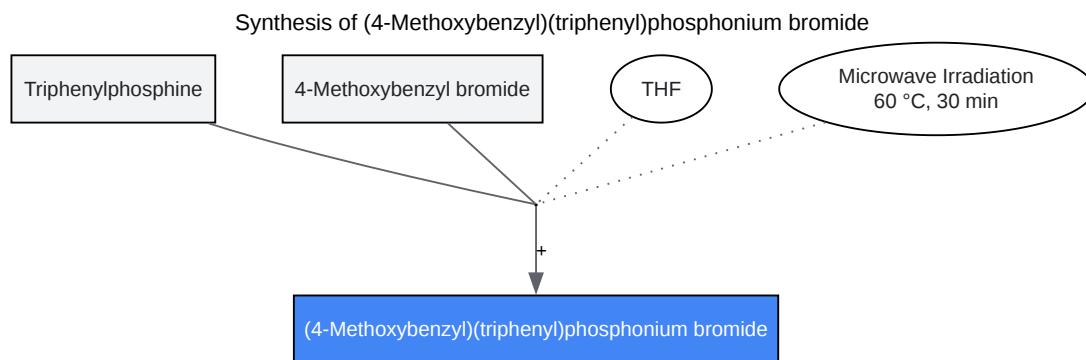
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds with high regioselectivity. The reaction proceeds through a betaine intermediate, which collapses to form an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Experimental Protocol: Wittig Reaction for Stilbene Synthesis

This protocol outlines the synthesis of a stilbene derivative using **(4-Methoxybenzyl)(triphenyl)phosphonium bromide** and an aromatic aldehyde.

Materials:

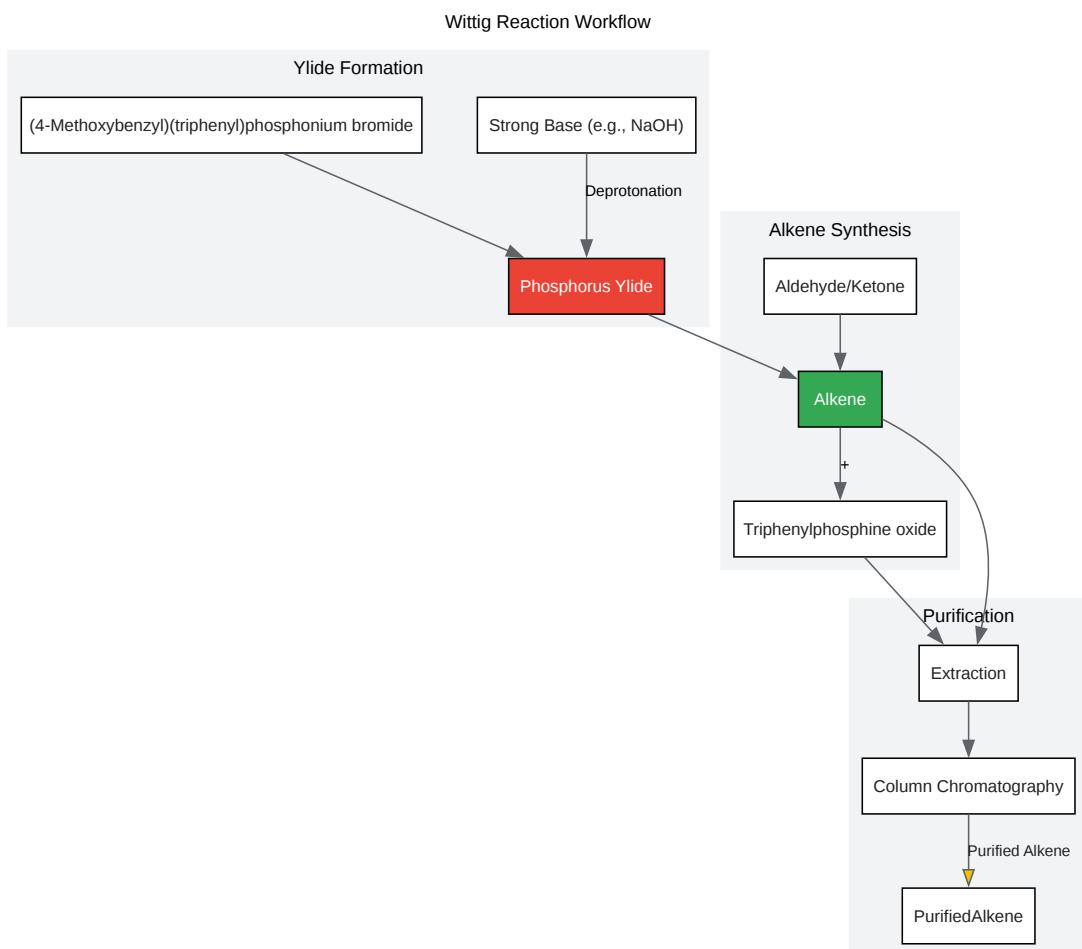
- **(4-Methoxybenzyl)(triphenyl)phosphonium bromide**
- Anisaldehyde (4-methoxybenzaldehyde)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH₂Cl₂)
- Water


Procedure:

- **Ylide Formation:** **(4-Methoxybenzyl)(triphenyl)phosphonium bromide** (1 equivalent) is suspended in dichloromethane. An aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously to generate the ylide. The formation of the ylide is often indicated by a color change.
- **Reaction with Aldehyde:** A solution of anisaldehyde (1 equivalent) in dichloromethane is added to the ylide solution. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

- Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired stilbene derivative.

Visualizations


Synthesis of (4-Methoxybenzyl)(triphenyl)phosphonium bromide

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of the phosphonium salt.

Wittig Reaction Workflow

[Click to download full resolution via product page](#)

Caption: General workflow of the Wittig reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on (4-Methoxybenzyl) (triphenyl)phosphonium bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169224#4-methoxybenzyl-triphenyl-phosphonium-bromide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com